2,4-Dichlorophenoxyacetylvaline
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Overview
Description
2,4-Dichlorophenoxyacetylvaline: is a synthetic organic compound that combines the structural elements of 2,4-dichlorophenoxyacetic acid and valine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenoxyacetylvaline typically involves the following steps:
Formation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Acylation of Valine: The 2,4-dichlorophenoxyacetic acid is then reacted with valine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of 2,4-Dichlorophenoxyacetic Acid: Using large reactors to handle the exothermic reaction between 2,4-dichlorophenol and chloroacetic acid.
Automated Coupling with Valine: Employing automated systems to ensure precise control over reaction conditions, such as temperature and pH, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenoxyacetylvaline can undergo several types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 2,4-dichlorophenoxyacetic acid derivatives.
Reduction: Formation of 2,4-dichlorophenoxyethanol derivatives.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2,4-Dichlorophenoxyacetylvaline has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenoxyacetic acid derivatives.
Biology: Investigated for its potential effects on plant growth and development due to its structural similarity to plant hormones.
Medicine: Explored for its potential as a prodrug, where the valine moiety could enhance the bioavailability of the active phenoxyacetic acid derivative.
Industry: Utilized in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenoxyacetylvaline involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes involved in amino acid metabolism due to the presence of the valine moiety.
Pathways Involved: It may affect pathways related to protein synthesis and degradation, influencing cellular processes.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetylvaline can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features but lacking the valine moiety.
2,4-Dichlorophenoxyacetylglycine: Another derivative where glycine replaces valine, potentially altering its biological activity.
2,4-Dichlorophenoxyacetylalanine: Similar to the valine derivative but with alanine, which may affect its solubility and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a herbicidal phenoxyacetic acid moiety with an amino acid, which could provide dual functionality in biological systems and enhance its applicability in various fields.
Properties
CAS No. |
7407-66-1 |
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Molecular Formula |
C13H15Cl2NO4 |
Molecular Weight |
320.16 g/mol |
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H15Cl2NO4/c1-7(2)12(13(18)19)16-11(17)6-20-10-4-3-8(14)5-9(10)15/h3-5,7,12H,6H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
GPBUKZZLRKVOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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